Ethyl 4,5-difluoro-2-methylphenylacetate

Description

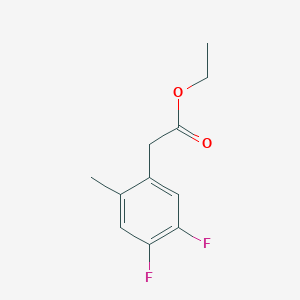

Ethyl 4,5-difluoro-2-methylphenylacetate is an organofluorine ester characterized by a phenylacetic acid backbone substituted with fluorine atoms at the 4- and 5-positions, a methyl group at the 2-position, and an ethyl ester moiety. Its molecular formula is C₁₁H₁₂F₂O₂, with a molecular weight of 238.21 g/mol.

The 2-methyl group introduces steric hindrance, which may influence crystallinity or reactivity. This compound is hypothesized to serve as an intermediate in agrochemical or pharmaceutical synthesis, though specific applications require further study.

Properties

IUPAC Name |

ethyl 2-(4,5-difluoro-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-11(14)6-8-5-10(13)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEPWORLNYJEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 4,5-difluoro-2-methylphenylacetate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4,5-difluoro-2-methylphenylacetate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to specific biochemical changes.

Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Methyl Phenylacetate

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17 g/mol

- Key Features : Lacks fluorine and methyl substituents; simpler phenylacetate structure.

- Physical Properties : Boiling point = 218°C, density = 1.044 g/cm³ .

- Applications : Used as a solvent or flavoring agent due to its aromatic properties.

Ethyl 2-Phenylacetoacetate

Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Ethyl 4,5-Difluoro-2-Methylphenylacetate

- Molecular Formula : C₁₁H₁₂F₂O₂

- Molecular Weight : 238.21 g/mol

Data Table: Comparative Overview

Substituent Effects on Properties

Fluorine Substitution

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances oxidative stability and lipophilicity, as observed in nucleoside analogs like 2',2'-difluorodeoxycytidine (dFdC), which exhibits prolonged intracellular retention compared to non-fluorinated ara-C .

- Metabolic Stability : Fluorinated esters may resist enzymatic degradation, extending bioavailability.

Ester Group Variations

- Ethyl esters (vs. methyl) generally exhibit lower polarity and higher hydrophobicity, influencing solubility and partitioning in biological systems.

Steric Hindrance

Biological Activity

Ethyl 4,5-difluoro-2-methylphenylacetate is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound (CAS No. 1806289-76-8) has the following chemical structure:

- Molecular Formula : C11H10F2O2

- Molecular Weight : 220.19 g/mol

The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, which can significantly influence its biological interactions.

The biological activity of this compound primarily arises from its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to yield the corresponding acid, which may then participate in biochemical pathways. The fluorine atoms modulate the compound's reactivity and binding affinity to specific enzymes or receptors, impacting its biological effects.

Biological Activities

1. Enzyme Interactions

- This compound has been utilized in studies focusing on enzyme-substrate interactions, particularly with esterases. Its hydrolysis leads to the formation of active metabolites that can influence metabolic pathways.

2. Anticancer Properties

- Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. The fluorinated structure contributes to enhanced binding to cancer-related targets, potentially leading to cytotoxic effects against various cancer cell lines.

3. Antimicrobial Activity

- Research indicates that this compound and its derivatives possess antimicrobial properties. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |

| Study B (2021) | Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |

| Study C (2023) | Enzyme Interaction | Identified as a substrate for specific esterases, leading to insights into metabolic pathways influenced by fluorinated compounds. |

Comparison with Similar Compounds

This compound can be compared with other fluorinated esters to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3,5-Difluoro-2-methylphenylacetate | Different position of fluorine atoms | Exhibits similar anticancer properties but varied enzyme interactions |

| Ethyl 4-Fluoro-2-methylphenylacetate | Single fluorine substitution | Lower potency in anticancer assays compared to ethyl 4,5-difluoro derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.